

Amdizalisib: A Deep Dive into its PI3K Delta Selectivity Profile

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Compound of Interest

Compound Name: Amdizalisib

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Amdizalisib (HMPL-689) is a potent and highly selective oral inhibitor of the delta isoform of phosphoinositide 3-kinase (PI3K δ).^{[1][2]} The aberrant activation of the PI3K δ signaling pathway is a critical factor in the survival and proliferation of malignant B-cells, making it a promising therapeutic target for B-cell malignancies.^{[1][3]} This technical guide provides an in-depth analysis of the selectivity profile of **Amdizalisib**, complete with quantitative data, detailed experimental methodologies, and visual representations of key pathways and workflows.

Quantitative Selectivity Profile

Amdizalisib demonstrates a remarkable selectivity for PI3K δ over other PI3K isoforms and a wide range of other protein kinases. This high degree of selectivity is crucial for minimizing off-target effects and enhancing the therapeutic window.

Target	Assay Type	IC50 (nM)	Selectivity vs. PI3K δ
PI3K δ	Biochemical	0.8 - 3	-
Other PI3K Isoforms	Biochemical	>250-fold	>250x
319 Protein Kinases	Kinome Panel (1 μ M)	No significant inhibition	High

Table 1: Summary of **Amdizalisib**'s PI3K Delta Selectivity and Potency. Data sourced from pre-clinical studies.[\[1\]](#)

In cellular and human whole blood assays, **Amdizalisib** maintains its potent inhibition of PI3K δ with IC50 values also in the low nanomolar range (0.8-3 nM).[\[1\]](#) Furthermore, it effectively inhibits the survival of B-cell lymphoma cell lines with IC50 values ranging from 0.005 to 5 μ M.
[\[1\]](#)

Experimental Protocols

The following sections detail the methodologies employed to determine the selectivity and potency of **Amdizalisib**.

Biochemical Kinase Activity Assay: Transcreener™ Fluorescence Polarization Assay

This assay quantitatively measures the activity of PI3K δ by detecting the production of ADP, a common product of kinase reactions.

Principle: The Transcreener™ FP assay is a competitive immunoassay for ADP. A highly specific antibody to ADP, paired with a fluorescent tracer, is used. When no ADP is present, the tracer binds to the antibody, resulting in a high fluorescence polarization value. As the kinase reaction proceeds, the generated ADP displaces the tracer from the antibody, leading to a decrease in fluorescence polarization. The magnitude of this decrease is proportional to the amount of ADP produced and thus to the kinase activity.

Protocol:

- **Reagent Preparation:** Prepare assay buffer, PI3K δ enzyme, substrate (e.g., PIP2), ATP, and the Transcreener™ ADP² FP Assay reagents (ADP Alexa633 Tracer and Anti-ADP² Antibody).
- **Compound Preparation:** Prepare a serial dilution of **Amdizalisib** in DMSO and then dilute further in the assay buffer.
- **Kinase Reaction:**

- Add the PI3K δ enzyme to wells of a 384-well plate.
- Add the **Amdizalisib** dilutions or vehicle control to the wells.
- Initiate the kinase reaction by adding a mixture of the substrate and ATP.
- Incubate the plate at room temperature for a specified period (e.g., 60 minutes).
- Detection:
 - Stop the kinase reaction by adding the Transcreeper™ ADP² Detection Mix (a mixture of the tracer and antibody).
 - Incubate the plate for 60 minutes to allow the detection reaction to reach equilibrium.
- Data Acquisition: Read the fluorescence polarization on a suitable plate reader.
- Data Analysis: Convert the fluorescence polarization values to ADP concentration using a standard curve. Calculate the percent inhibition for each **Amdizalisib** concentration and determine the IC₅₀ value by fitting the data to a four-parameter logistic curve.

Kinome Selectivity Profiling: Eurofins KinaseProfiler™ Panel

To assess the broader selectivity of **Amdizalisib**, a large panel of kinases is screened.

Principle: Kinase activity is measured by quantifying the amount of phosphorylated substrate, typically through a radiometric assay that measures the incorporation of radiolabeled phosphate (from [γ -³³P]-ATP) into a generic or specific substrate.

Protocol:

- Compound Submission: Provide **Amdizalisib** at a specified concentration (e.g., 1 μ M) in DMSO.
- Assay Execution (by Eurofins):
 - A panel of 323 different protein kinases is utilized.[\[1\]](#)

- For each kinase, a reaction is set up containing the kinase, its specific substrate, and [γ - ^{33}P]-ATP in the presence of **Amdizalisib** or a vehicle control.
- The reactions are incubated to allow for phosphorylation.
- The reaction mixtures are then spotted onto filter paper, and the filter paper is washed to remove unincorporated [γ - ^{33}P]-ATP.
- Data Acquisition: The amount of radioactivity remaining on the filter paper, which corresponds to the phosphorylated substrate, is measured using a scintillation counter.
- Data Analysis: The kinase activity in the presence of **Amdizalisib** is compared to the vehicle control to determine the percent inhibition. Significant inhibition is typically defined as a reduction in activity above a certain threshold (e.g., >50%).

Cellular Assay: AKT Phosphorylation

This assay determines the effect of **Amdizalisib** on the PI3K signaling pathway within a cellular context by measuring the phosphorylation of a key downstream effector, AKT.

Principle: An in-cell Western or similar immunodetection method is used to quantify the levels of phosphorylated AKT (pAKT) relative to the total amount of AKT.

Protocol:

- Cell Culture and Treatment:
 - Seed B-cell lymphoma cell lines in 96-well plates and allow them to adhere overnight.
 - Treat the cells with a serial dilution of **Amdizalisib** or vehicle control for a specified period (e.g., 2 hours).
 - Stimulate the PI3K pathway with an appropriate agonist (e.g., anti-IgM) for a short period (e.g., 15-30 minutes).
- Cell Lysis and Fixation:
 - Lyse the cells and fix them to the plate.

- Immunostaining:
 - Block non-specific binding sites.
 - Incubate the cells with primary antibodies specific for pAKT (e.g., pAKT-S473) and total AKT.
 - Wash the cells and incubate with species-specific secondary antibodies conjugated to different fluorophores (e.g., one for pAKT and another for total AKT).
- Data Acquisition: Use an imaging system, such as the Acumen Explorer system, to quantify the fluorescence intensity for both pAKT and total AKT in each well.^[1]
- Data Analysis: Normalize the pAKT signal to the total AKT signal for each well. Calculate the percent inhibition of AKT phosphorylation for each **Amdizalisib** concentration and determine the IC50 value.

Cell Viability Assay: CellTiter-Glo® Luminescent Cell Viability Assay

This assay measures the number of viable cells in culture based on the quantification of ATP, which is an indicator of metabolically active cells.

Principle: The CellTiter-Glo® reagent contains a thermostable luciferase (Ultra-Glo™ Luciferase) and its substrate, luciferin. In the presence of ATP, the luciferase catalyzes the conversion of luciferin to oxyluciferin, generating a luminescent signal that is proportional to the amount of ATP present.

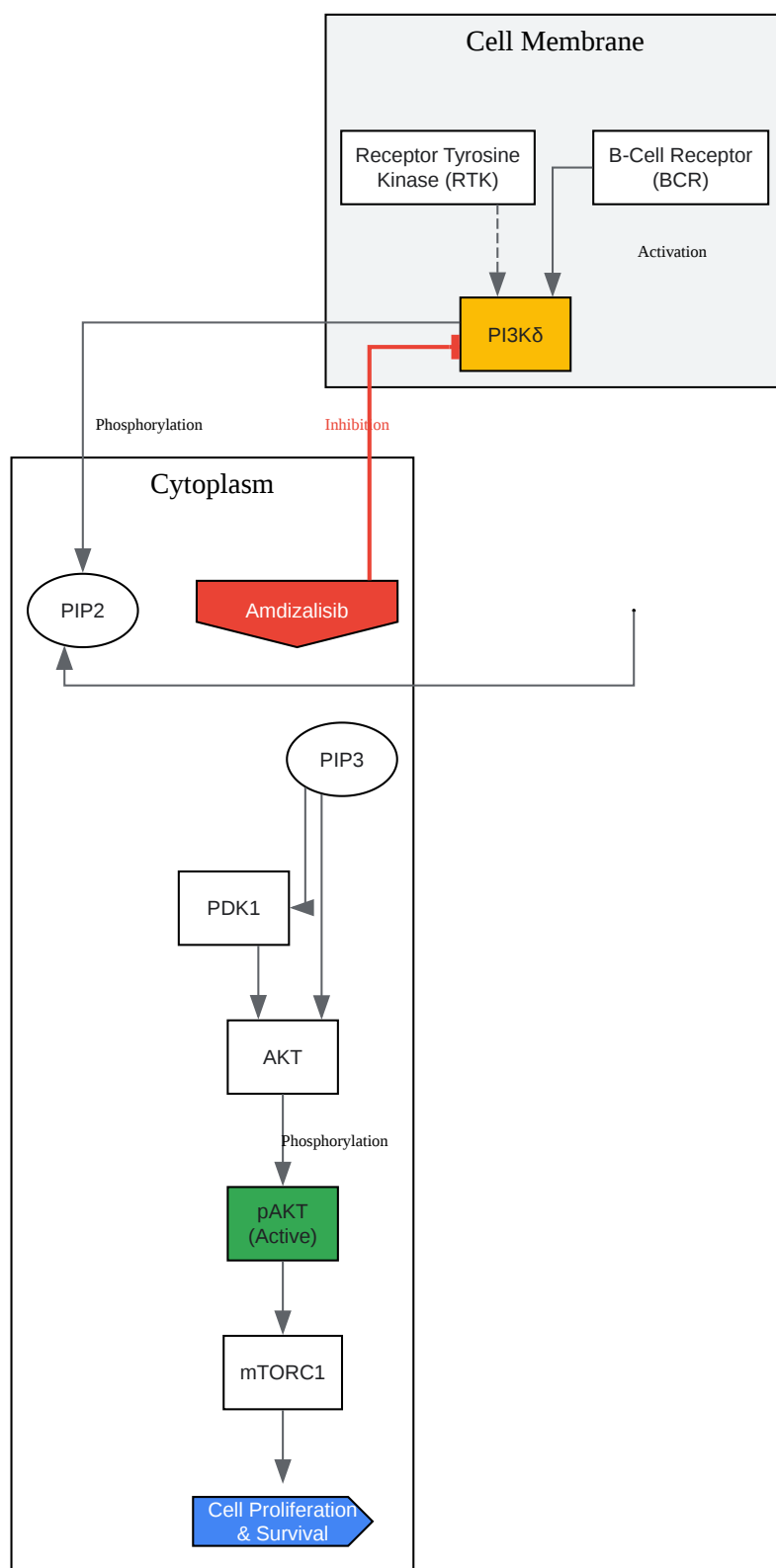
Protocol:

- Cell Plating and Treatment:
 - Plate B-cell lymphoma cells in 96-well opaque-walled plates.
 - Treat the cells with a serial dilution of **Amdizalisib** or vehicle control.
 - Incubate for a specified period (e.g., 72 hours).

- Assay Procedure:
 - Equilibrate the plate and the CellTiter-Glo® reagent to room temperature.
 - Add a volume of CellTiter-Glo® reagent equal to the volume of cell culture medium in each well.
 - Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.
 - Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.
- Data Acquisition: Measure the luminescence using a plate reader.
- Data Analysis: Calculate the percent cell viability for each **Amdizalisib** concentration relative to the vehicle control and determine the IC50 value.

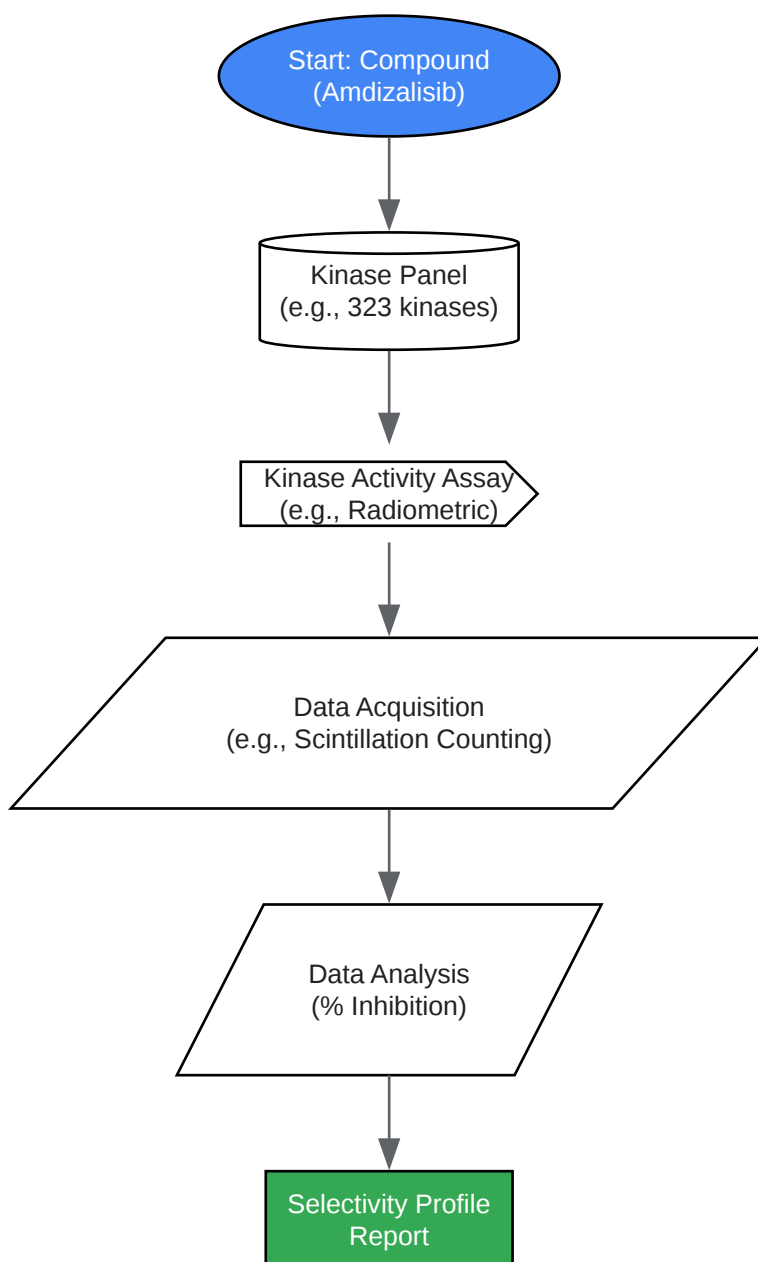
Signaling Pathway and Experimental Workflow

The following diagrams illustrate the PI3K/AKT signaling pathway and a general workflow for kinase selectivity assays.



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Caption: PI3K/AKT signaling pathway with **Amdizalisib**'s point of inhibition.



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Caption: General workflow for a kinase selectivity profiling assay.

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